molecular formula C8H16N2O B3328675 (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine CAS No. 508241-13-2

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3328675
CAS No.: 508241-13-2
M. Wt: 156.23 g/mol
InChI Key: ATHHKQMHRWUULC-JGVFFNPUSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Organic and Medicinal Chemistry

Bridged bicyclic nitrogen heterocycles are a class of organic compounds characterized by a three-dimensional structure where two rings share non-adjacent atoms, with at least one of these bridgehead atoms being nitrogen. This structural rigidity and three-dimensionality distinguish them from their planar aromatic counterparts and are key to their significance in modern chemistry. In drug discovery, incorporating bridged systems into a molecule can positively influence its pharmacokinetic profile by enhancing metabolic stability and reducing lipophilicity.

Analysis of FDA-approved pharmaceuticals reveals that a significant percentage of small-molecule drugs contain a nitrogen heterocycle, underscoring their structural importance in drug design. The defined spatial arrangement of substituents on a bridged scaffold allows for precise interactions with the active sites of biological targets, such as enzymes and receptors. This can lead to a significant improvement in binding affinity and selectivity. The nitrogen bridgehead motif is prevalent in a multitude of bioactive natural products, which often serve as the inspiration for new synthetic drugs.

Overview of Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold Occurrence and Synthetic Challenges

The pyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of a pyrrole (B145914) ring and a pyrazine (B50134) ring. This scaffold is found in a variety of natural products isolated from diverse sources, including fungi, plants, and marine sponges. Compounds featuring this heterocyclic system have demonstrated a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties. The dihydropyrrolo[1,2-a]pyrazinone ring system, a related structure, is also present in many bioactive compounds and is considered a privileged class of compounds in medicinal chemistry. mdpi.com

Despite its prevalence and therapeutic potential, the synthesis of the pyrrolo[1,2-a]pyrazine scaffold presents notable challenges. The construction of the fused-ring system often requires multi-step sequences and careful control of reaction conditions. Common synthetic strategies include intramolecular cyclizations, ring annulation, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions. mdpi.com Researchers continually seek more efficient and versatile methods, such as multi-component reactions, to access these complex scaffolds and their derivatives, facilitating the exploration of their chemical and biological space. mdpi.com The development of stereoselective syntheses is particularly crucial for producing enantiomerically pure compounds for pharmacological evaluation.

Stereochemical Significance within Octahydropyrrolo[1,2-a]pyrazine (B1198759) Architectures

The fusion of the two rings can result in either a cis or trans relationship between the substituents at the bridgehead carbons. For the related octahydropyrido[1,2-a]pyrazine systems, studies have shown a preference for the thermodynamically more stable trans-fused ring conformation. The precise spatial orientation of functional groups on the scaffold is critical for biological activity, as even minor changes in stereochemistry can lead to a dramatic loss or alteration of a compound's therapeutic effect. Therefore, asymmetric synthesis, which allows for the selective production of a single stereoisomer, is a key focus in the development of drugs based on this architecture. The compound of interest, (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, has its stereochemistry explicitly defined at positions 7 and 8a, highlighting the necessity of stereocontrol in its synthesis and application.

Research Trajectory of this compound within Privileged Scaffold Investigations

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for diverse biological receptors, making them valuable starting points for drug discovery. nih.govresearchgate.net These structures, often non-planar and conformationally robust, provide well-defined three-dimensional exit vectors for chemical modification. cambridgemedchemconsulting.com The pyrrolo[1,2-a]pyrazine core is considered one such scaffold due to its recurrence in bioactive molecules and its synthetic tractability for creating chemical libraries. mdpi.com

The specific compound, this compound, represents a discrete, stereochemically pure building block intended for use in medicinal chemistry research programs centered on these privileged scaffolds. While extensive studies detailing the biological activity of this specific methoxy (B1213986) derivative are not prominent in the public literature, its commercial availability as a single isomer indicates its role as a valuable intermediate or fragment. scbt.comscbt.com Its research trajectory is that of a specialized chemical tool, designed for incorporation into larger, more complex molecules during the synthesis of new chemical entities. Medicinal chemists can utilize this chiral fragment to construct novel compounds with precisely controlled stereochemistry, enabling the systematic exploration of structure-activity relationships in the pursuit of new therapeutics.

Chemical Compound Data

Below are interactive tables detailing the properties of the subject compound and a list of all compounds mentioned in this article.

Table 1: Properties of this compound Data is based on computed properties and information available in public chemical databases.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Canonical SMILES COC1C[C@H]2CNCCN2C1
Stereochemistry (7R,8aS)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHKQMHRWUULC-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2CNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7r,8as 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine and Analogues

Total Synthesis Approaches to the Octahydropyrrolo[1,2-a]pyrazine (B1198759) Core

The construction of the fused pyrrolo[1,2-a]pyrazine (B1600676) ring system can be achieved through various synthetic strategies. These approaches are broadly categorized by the order in which the two heterocyclic rings are formed and the specific bonds created during the key cyclization steps. The predominant strategy involves building upon a pre-existing pyrrole (B145914) ring, a method often referred to as the "pyrrole-first" approach, due to the ready availability of functionalized pyrrole precursors. mdpi.com

Retrosynthetic Disconnections and Key Strategic Bonds

Retrosynthetic analysis of the octahydropyrrolo[1,2-a]pyrazine core reveals several potential disconnections. The most common strategies hinge on breaking the bonds formed during the final ring-closing step, which typically involves the formation of the pyrazine (B50134) moiety.

Disconnection A (C4-N5 bond): This is a widely employed strategy that disconnects the pyrazine ring, leading back to a 1-substituted-2-acyl (or equivalent) pyrrole derivative. The forward synthesis would then involve an intramolecular cyclization, often a reductive amination or condensation reaction, between the side chain's terminal amine and the carbonyl group on the pyrrole ring.

Disconnection B (N8-C8a bond): This approach also breaks the pyrazine ring, leading to a 2-(aminomethyl)pyrrole and a two-carbon electrophile. The forward synthesis involves a sequential N-alkylation followed by an intramolecular cyclization.

Disconnection C (C8a-N1 bond of the pyrrole): A less common but viable strategy involves forming the pyrrole ring last. This disconnection leads to a substituted piperazine (B1678402) or pyrazinone precursor, onto which the pyrrole ring is constructed, for example, via a Paal-Knorr type synthesis or other annulation methods. mdpi.com

The choice of disconnection is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Construction of the Pyrrolo Ring within the Fused System

While less common than pyrazine annulation, strategies that construct the pyrrole ring onto a pre-existing pyrazine or piperazine core offer a distinct advantage for creating specific substitution patterns. mdpi.com These "pyrazine-first" approaches typically involve the reaction of a substituted piperazine derivative with a four-carbon synthon that can undergo cyclization to form the five-membered pyrrole ring.

One effective method involves the reaction of an intermediate pyrazine with an α-bromo ketone in the presence of a Lewis acid like iron(III) chloride. mdpi.com Another approach could utilize a substituted piperazine-2-one and build the pyrrole ring through reactions like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Annulation Strategies for the Pyrazine Moiety

The most prevalent method for synthesizing the pyrrolo[1,2-a]pyrazine core involves the annulation of a pyrazine ring onto a pyrrole precursor. mdpi.com This "pyrrole-first" strategy benefits from the diverse chemistry of pyrroles and the wide availability of functionalized starting materials. mdpi.com

A primary route involves the intramolecular cyclization of N-substituted pyrrole-2-carboxamides or related derivatives. For instance, an N-allyl pyrrole-2-carboxamide can undergo palladium-catalyzed cyclization to form the pyrrolo[1,2-a]pyrazine system. mdpi.com The choice of catalyst can influence the reaction's outcome. Similarly, N-propargylpyrrole-2-carboxamides can be cyclized using a base such as sodium hydride (NaH) in dimethylformamide (DMF) to yield the target scaffold. mdpi.com

Another powerful technique is the three-component reaction. For example, the reaction of ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives can directly assemble the pyrrolo[1,2-a]pyrazine core in a single pot. mdpi.com

Stereoselective Synthesis of (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Achieving the specific (7R,8aS) stereochemistry requires precise control over the formation of the two chiral centers at the C7 and C8a positions. This is accomplished primarily through two powerful strategies: asymmetric catalysis, which uses a chiral catalyst to induce stereoselectivity, and chiral pool synthesis, which incorporates pre-existing chirality from readily available natural products.

Asymmetric Catalysis in Pyrrolo[1,2-a]pyrazine Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched chiral compounds from achiral or racemic starting materials. d-nb.info For the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines, a notable method is the direct asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov

This reaction utilizes a chiral phosphoric acid as a catalyst to facilitate the cyclization of N-aminoethylpyrroles with various aldehydes. The catalyst creates a chiral environment that directs the reaction to proceed with high enantioselectivity, yielding the desired chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) products in high yields. nih.gov This strategy is highly effective for establishing the stereocenter at the C4 position (equivalent to C8a in the octahydro system after reduction) and has been shown to be applicable to a range of pyrrole derivatives and aldehydes. nih.gov

Catalytic Method Catalyst Type Reaction Key Feature
Asymmetric Aza-Friedel-CraftsChiral Phosphoric AcidIntramolecular cyclization of N-aminoethylpyrroles with aldehydesDirect formation of chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. nih.gov

Chiral Pool Approaches for Stereochemical Control

Chiral pool synthesis leverages the inherent stereochemistry of naturally occurring molecules, such as amino acids, to construct complex chiral targets. Proline, with its pyrrolidine (B122466) ring and defined stereocenter, is an ideal starting material for synthesizing the octahydropyrrolo[1,2-a]pyrazine scaffold. The bicyclic octahydropyrrolo[1,2-a]pyrazine structure itself has been designed and utilized as a novel proline mimetic or bioisostere in medicinal chemistry applications. nih.gov

The synthesis typically begins with a derivative of D-proline (to set the (S) stereochemistry at the C8a bridgehead position). The synthetic sequence involves:

Elaboration of the Proline Ring: The carboxylic acid of proline is transformed into a suitable functional group for the subsequent annulation of the pyrazine ring.

Introduction of the Methoxy (B1213986) Group: The methoxy group at the C7 position can be installed stereoselectively on the pyrrolidine ring using established methodologies before the pyrazine ring is formed.

Pyrazine Ring Formation: The final step involves the cyclization to form the six-membered pyrazine ring, often through the formation of an amide bond followed by reduction, or via a double N-alkylation strategy.

Diastereoselective Cyclizations and Auxiliary-Mediated Approaches

Diastereoselective cyclization reactions are a cornerstone in the synthesis of complex cyclic systems. In the context of octahydropyrrolo[1,2-a]pyrazines, these reactions are often employed to establish the relative stereochemistry of the ring system. One common strategy involves the reduction of a partially unsaturated precursor, where the existing stereocenters direct the approach of the reducing agent. For instance, the diastereoselective reduction of a tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can yield the corresponding octahydro derivative with a specific relative stereochemistry. The facial selectivity of the hydrogenation is influenced by the steric hindrance imposed by the substituents on the pyrazinone ring.

Chiral auxiliaries have also proven to be invaluable tools in the asymmetric synthesis of pyrrolo[1,2-a]pyrazine derivatives. An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, can effectively control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in readily available literature, this approach remains a powerful and general strategy for the asymmetric synthesis of related heterocyclic compounds. The choice of auxiliary and its point of attachment to the precursor molecule are critical for achieving high levels of diastereoselectivity in the key bond-forming steps.

Enantioselective Control at the 7-Methoxy Position and Ring Junction Stereocenters

Achieving enantioselective control at both the 7-methoxy position and the ring junction stereocenters is the most critical aspect of synthesizing this compound. This requires synthetic methods that can precisely dictate the three-dimensional arrangement of atoms at these chiral centers.

One potential strategy to control the stereochemistry at the 7-position is through the use of a chiral starting material that already contains the desired stereocenter. For example, a chiral amino acid derivative could be elaborated into a precursor for the pyrrolidine ring, thereby setting the stereochemistry that will ultimately become the 7-position. Subsequent cyclization to form the pyrazine ring would then need to proceed in a manner that establishes the correct relative stereochemistry at the 8a-position.

Alternatively, asymmetric catalysis offers a powerful approach to introduce the desired stereochemistry. For instance, an asymmetric reduction of a ketone at the 7-position of a suitable precursor could establish the (7R)-hydroxyl group, which can then be methylated. The subsequent formation of the ring junction would need to be controlled to yield the desired cis-fusion.

The stereochemistry at the 8a ring junction is often determined during the final cyclization step. Intramolecular reactions, such as intramolecular Mannich reactions or reductive aminations, are commonly employed to form the pyrazine ring. The stereochemical outcome of these cyclizations can be influenced by a variety of factors, including the nature of the catalyst, the reaction conditions, and the stereochemistry of existing chiral centers in the molecule.

Multi-Component and Cascade Reaction Strategies

Domino Cyclization and Annulation Protocols

Domino reactions, where a series of intramolecular reactions occur sequentially without the need for isolating intermediates, are particularly well-suited for the construction of fused heterocyclic systems. For the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a domino approach could involve the reaction of a suitably substituted pyrrole derivative with a bifunctional reagent that can participate in sequential cyclization steps to form the pyrazine ring.

Annulation protocols, which involve the formation of a new ring onto an existing one, are also a key strategy. For example, a [4+2] cycloaddition reaction between a pyrrole-based diene and a suitable dienophile could, in principle, be used to construct the pyrazine ring, although this is a less common approach for this specific scaffold. More prevalent are tandem reactions that involve an initial intermolecular reaction followed by an intramolecular cyclization.

Metal-Catalyzed Cascade Reactions for Pyrrolo[1,2-a]pyrazine Formation

Metal catalysts, particularly those based on palladium, gold, and rhodium, have been extensively used to facilitate cascade reactions for the synthesis of nitrogen-containing heterocycles. These catalysts can activate various functional groups and promote a series of bond-forming events in a controlled manner.

For instance, a palladium-catalyzed cascade reaction could involve the coupling of a pyrrole derivative with an amino-alkyne, followed by an intramolecular hydroamination to form the pyrazine ring. The choice of ligands on the metal center can often influence the stereochemical outcome of such reactions.

Gold catalysts are also known to be effective in promoting the cyclization of nitrogen-containing compounds. A gold-catalyzed intramolecular hydroamination of an alkyne-containing pyrrole precursor could be a viable route to an unsaturated pyrrolo[1,2-a]pyrazine, which could then be reduced to the desired octahydro derivative.

Metal-Free Synthetic Approaches for the Pyrrolo[1,2-a]pyrazine Scaffold

In recent years, there has been a growing interest in the development of metal-free synthetic methods due to their lower cost, reduced toxicity, and environmental benefits. For the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, several metal-free approaches have been reported.

These methods often rely on the use of organocatalysts or are promoted by strong acids or bases. For example, an intramolecular Pictet-Spengler type reaction of a pyrrole-containing aminoacetal could be used to construct the pyrazine ring under acidic conditions. Another approach could involve the base-catalyzed cyclization of a pyrrole derivative bearing a suitable electrophilic side chain. These metal-free methods offer a valuable alternative to traditional metal-catalyzed reactions, although achieving high levels of stereocontrol can sometimes be more challenging.

Advanced Spectroscopic and Crystallographic Elucidation in Mechanistic and Structural Studies

Application of High-Resolution NMR Techniques for Complete Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule with two stereocenters like (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, a suite of NMR experiments is required to unambiguously assign the relative and absolute stereochemistry and to understand its conformational dynamics.

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, coupling constants (J-values), and multiplicities of the signals for the protons at the chiral centers (C7 and C8a) are particularly diagnostic. For instance, the coupling constant between H7 and H8a would provide initial clues about their dihedral angle and thus their relative orientation (cis or trans).

Two-dimensional NMR experiments are essential for a complete assignment. Correlation Spectroscopy (COSY) is used to establish proton-proton connectivities within the spin systems of the pyrrolidine (B122466) and pyrazine (B50134) rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular framework and confirming the position of the methoxy (B1213986) group.

For the definitive determination of stereochemistry and conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. mdpi.com NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), providing critical information about the molecule's three-dimensional structure. For this compound, key NOE correlations would be expected between the proton at the bridgehead carbon (H8a) and protons on the pyrrolidine ring, as well as between the methoxy group protons and H7. The presence or absence of specific NOE cross-peaks allows for the confirmation of the cis relationship between the methoxy group at C7 and the bridgehead proton at C8a, a defining feature of the (7R,8aS) diastereomer.

Illustrative ¹H and ¹³C NMR Data for this compound

PositionIllustrative ¹³C Chemical Shift (δ, ppm)Illustrative ¹H Chemical Shift (δ, ppm)Key HMBC CorrelationsKey NOESY Correlations
1~45.5~2.80 (m), ~2.20 (m)C2, C8aH2, H8a
2~22.0~1.90 (m), ~1.75 (m)C1, C3, C8aH1, H3
3~55.0~3.10 (m), ~2.50 (m)C2, C4H2, H4
4~58.0~3.00 (m), ~2.40 (m)C3, C6H3, H6
6~50.0~2.90 (m), ~2.60 (m)C4, C7H4, H7
7~78.0~3.80 (m)C6, C8, C8a, OCH₃H6, H8, H8a, OCH₃
8a~65.0~2.95 (m)C1, C2, C7H1, H2, H7
OCH₃~56.5~3.35 (s)C7H7

X-ray Crystallography for Absolute Configuration Determination and Precise Molecular Architecture Studies

While NMR provides excellent data for structure determination in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule in the solid state. purechemistry.orgspringernature.comnih.gov This technique provides a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and torsional angles, which together define the molecule's architecture. nih.govresearchgate.net

For this compound, successful crystallization would allow for the unequivocal confirmation of the assigned (7R,8aS) configuration. The analysis of anomalous dispersion, often facilitated by the presence of a heavy atom in the crystal lattice (or by using specific X-ray wavelengths), allows for the determination of the absolute stereochemistry without reference to any other chiral substance. researchgate.netresearchgate.net The Flack parameter, derived from the crystallographic data, serves as a key indicator for the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. researchgate.net

The crystal structure would also reveal the preferred conformation of the bicyclic system in the solid state, including the puckering of both the pyrrolidine and pyrazine rings. Furthermore, intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the crystal packing can be analyzed, providing insights into the solid-state behavior of the compound. nih.gov

Illustrative Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.85
b (Å)10.25
c (Å)12.50
Volume (ų)1005.8
Z4
Flack Parameter0.05(10)

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways and Transient Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov When coupled with techniques like liquid chromatography (LC-HRMS), it becomes invaluable for analyzing complex reaction mixtures, identifying intermediates, and elucidating reaction pathways. mdpi.commdpi.com

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula (C₈H₁₆N₂O). Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would reveal characteristic fragmentation patterns. The fragmentation of the pyrrolo[1,2-a]pyrazine (B1600676) core is expected to proceed through specific ring-opening and cleavage pathways. For instance, cleavage of the C7-C8 bond or fragmentation of the pyrazine ring would lead to diagnostic fragment ions. mjcce.org.mkpcom.edu These fragmentation patterns can serve as a fingerprint for the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold and can be used to identify related structures in complex mixtures. researchgate.netnih.gov

In mechanistic studies, LC-HRMS can be used to monitor the progress of a reaction in real-time, allowing for the detection and identification of transient intermediates and byproducts. By comparing the fragmentation patterns of these species to the parent compound, their structures can often be inferred, providing crucial evidence for a proposed reaction mechanism.

Illustrative HRMS Fragmentation Data for [M+H]⁺ of this compound

m/z (Observed)m/z (Calculated)FormulaProposed Fragment
157.1335157.1335C₈H₁₇N₂O⁺[M+H]⁺
125.0917125.0917C₇H₁₃N₂⁺[M+H - CH₃OH]⁺
97.096897.0968C₅H₉N₂⁺Fragmentation of pyrrolidine ring
83.080883.0808C₅H₉N⁺Pyrrolidine fragment
70.065170.0651C₄H₈N⁺Pyrazine ring fragment

Vibrational Spectroscopy (IR, Raman) in Understanding Molecular Interactions and Structural Dynamics

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and methoxy groups (typically in the 2800-3000 cm⁻¹ region), C-N stretching vibrations (around 1000-1200 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1050-1150 cm⁻¹). nih.govnih.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. arxiv.org It is particularly sensitive to symmetric vibrations and vibrations of the carbon backbone. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational landscape of the molecule. scilit.com These techniques are also useful for studying how the molecule interacts with its environment, as changes in hydrogen bonding or solvent interactions can lead to shifts in the vibrational frequencies.

Illustrative Vibrational Spectroscopy Data for this compound

Vibrational ModeIllustrative IR Frequency (cm⁻¹)Illustrative Raman Frequency (cm⁻¹)Assignment
ν(C-H)2960-28502960-2850Aliphatic C-H stretching
δ(CH₂)1465-14401465-1440CH₂ scissoring
ν(C-N)1250-10201250-1020Aliphatic amine C-N stretching
ν(C-O)1150-10851150-1085Ether C-O stretching
Ring Vibrations1000-8001000-800Skeletal vibrations of the bicyclic core

Computational Chemistry and Theoretical Modeling of 7r,8as 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Aromaticity Assessment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of pyrazine-containing molecules. researchgate.netnih.govmdpi.com For derivatives of the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold, DFT methods are employed to determine optimized geometries, molecular orbital energies, and electron density distributions.

A primary focus of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For instance, in a study of pyrazine (B50134) derivatives, DFT calculations at the B3LYP level of theory were used to correlate electronic properties with observed biological activity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic characteristics. It provides information on charge distribution and donor-acceptor interactions within the molecule. nih.gov In the context of (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, NBO analysis could elucidate the influence of the methoxy (B1213986) group on the electron density of the bicyclic system.

The following table summarizes typical electronic properties calculated for pyrazine derivatives using DFT:

PropertyDescriptionTypical Application
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Predicting reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Predicting reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability.Assessing kinetic stability and electronic excitation energies.
NBO Charges Atomic charges calculated based on the natural bond orbital analysis.Understanding charge distribution and identifying reactive sites.
Dipole Moment A measure of the overall polarity of the molecule.Predicting solubility and intermolecular interactions.

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional arrangements and the energy barriers between them.

These simulations place the molecule in a virtual box, often filled with solvent molecules, and calculate the forces between all atoms to simulate their movement. This allows for the exploration of how the solvent influences the conformational preferences of the molecule. researchgate.net For example, in polar solvents, conformations that expose polar groups to the solvent may be favored.

Key insights from MD simulations include:

Conformational Preferences: Identification of the most populated and energetically favorable conformations of the molecule.

Flexibility Analysis: Understanding the motion of different parts of the molecule, such as ring puckering in the octahydropyrrolo[1,2-a]pyrazine core.

Solvent Effects: Elucidating how the surrounding solvent molecules interact with the solute and influence its structure and dynamics. mdpi.com

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box with an appropriate solvent (e.g., water, methanol, chloroform).

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

Analysis: Analyzing the trajectory to extract information about conformations, interactions, and dynamics.

Computational Docking Studies for Molecular Target Interaction Profiling and Ligand-Binding Predictions

Computational docking is a widely used method in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. For compounds based on the octahydropyrrolo[1,2-a]pyrazine scaffold, docking studies can help identify potential protein targets and provide insights into the molecular basis of their biological activity. researchgate.net

In a typical docking study, a three-dimensional model of the target protein is used, and a library of small molecules, including derivatives of this compound, are computationally placed into the protein's binding site. A scoring function is then used to estimate the binding affinity for each molecule and pose.

For instance, pyrazine-based compounds have been investigated as kinase inhibitors. japsonline.comjapsonline.comajchem-a.comnih.gov Docking studies of these compounds into the ATP-binding site of various kinases have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. japsonline.com These studies can guide the design of more potent and selective inhibitors.

The following table illustrates the type of data generated from a computational docking study:

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-FOXG_00472-6.593--
3-(pyrazin-2-yl)-1H-indazole derivativePIM-1 Kinase-11.084Glu121, Asp186, Glu171, Asp131Hydrogen bonding and hydrophobic interactions
Pyrazine-2-carboxamide derivativeAXL1-6.3 to -7.0-Hydrogen bonds and hydrophobic interactions
Pyrazine-2-carboxamide derivativeTRKA-6.8-Hydrogen bonds and hydrophobic interactions

This table is interactive. You can sort and filter the data based on different parameters.

Reaction Mechanism Studies via Transition State Modeling and Energy Profile Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By modeling the transition states and calculating the energy profiles of reaction pathways, researchers can gain a detailed understanding of how a molecule like this compound is synthesized.

For example, the synthesis of pyrrole-pyrazines has been studied theoretically using DFT. rsc.org These studies can identify the key intermediates and transition states involved in the reaction, and the calculated activation energies can explain the observed reaction rates and selectivities. This knowledge is invaluable for optimizing reaction conditions and developing new synthetic routes.

A computational study of a reaction mechanism typically involves:

Identification of Reactants, Products, and Intermediates: Proposing a plausible reaction pathway.

Geometry Optimization: Calculating the optimized structures of all species along the reaction coordinate.

Transition State Search: Locating the transition state structures that connect the reactants, intermediates, and products.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Energy Profile Construction: Plotting the relative energies of all species to visualize the reaction pathway and determine the rate-limiting step.

These computational approaches are essential for moving beyond a purely empirical understanding of chemical reactions and towards a more predictive and rational design of synthetic strategies. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a class of molecules like the octahydropyrrolo[1,2-a]pyrazine derivatives, QSAR models can be developed to predict their activity and provide insights into the structural features that are important for their biological effects. nih.govresearchgate.net

In a QSAR study, a set of molecules with known biological activities is used. For each molecule, a series of numerical descriptors are calculated that represent its structural, electronic, and physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. semanticscholar.orgijournalse.org

A study on phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) to identify key structural features for activity. asianpubs.org The resulting models, presented as contour maps, indicated that electropositive groups and hydrogen bond acceptors in specific regions of the molecule were beneficial for enhancing biological activity. asianpubs.org

The general workflow for a QSAR study is as follows:

Data Set Collection: Assembling a series of compounds with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods to develop a mathematical model that relates the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Interpretation and Application: Using the model to understand the structure-activity relationships and to predict the activity of new, untested compounds.

Structure Activity Relationship Sar and Mechanistic Probing of 7r,8as 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine Derivatives

Investigation of Stereochemical Impact on Molecular Recognition and Binding Affinities

Stereochemistry is a critical determinant of pharmacological activity, influencing how a molecule interacts with its chiral biological target. For octahydropyrrolo[1,2-a]pyrazine (B1198759) derivatives, which possess multiple chiral centers, the spatial arrangement of substituents significantly impacts molecular recognition and binding affinity.

The core scaffold of octahydropyrrolo[1,2-a]pyrazine contains at least one chiral center at the 8a bridgehead carbon. Substitutions at other positions, such as the C7 position in (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, introduce additional stereocenters, leading to multiple possible diastereomers and enantiomers. Research into related scaffolds has demonstrated the profound effect of stereoisomerism on biological activity. For instance, in the development of dipeptide ligands for the Translocator Protein (TSPO), it was shown that the L,D-diastereomer of a given compound had no activity, whereas the D,L-isomer exhibited less pronounced activity compared to the L,L-diastereomer, highlighting the stereo-differentiated nature of the receptor binding pocket. nih.gov

In the context of Inhibitor of Apoptosis (IAP) protein antagonists, the octahydropyrrolo[1,2-a]pyrazine scaffold was specifically designed as a novel proline mimetic. nih.govacs.org The synthesis of these antagonists is often stereoselective to produce the desired conformation that mimics the natural AVPI (Alanine-Valine-Proline-Isoleucine) peptide binding to the XIAP BIR3 domain. acs.orgresearchgate.net Further modifications, such as the stereoselective addition of a cyclopropane (B1198618) ring to the scaffold, were pursued to block metabolic sites while maintaining the crucial three-dimensional structure required for high-affinity binding to cellular IAP-1 (cIAP-1). researchgate.net While direct comparative studies on all possible stereoisomers of this compound are not extensively documented in the available literature, the evidence from closely related systems strongly indicates that both the relative and absolute configuration of substituents are pivotal for potent and selective target engagement.

Analysis of Substituent Effects on Biological Target Interaction Mechanisms

The biological activity of pyrrolo[1,2-a]pyrazine (B1600676) derivatives can be finely tuned by modifying the substituents on the core scaffold. SAR studies have revealed that the nature, size, and position of these substituents dictate the potency and selectivity of the compounds for their respective targets.

For inhibitors of human N-myristoyltransferase-1 (NMT-1), a series of compounds with a cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype were evaluated. nih.govpsu.edu The inhibitory concentration (IC₅₀) values for these compounds ranged from 6 µM to millimolar, indicating a strong dependence on the substitution pattern. nih.govpsu.edu The most potent compound in this series featured a 9-ethyl-9H-carbazole moiety, highlighting the importance of a large, hydrophobic group for effective binding. nih.govpsu.edu

In the development of TSPO ligands, various N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides were synthesized. researchgate.netdntb.gov.ua The SAR investigation revealed that the substituent at the amide nitrogen atom was critical for activity. The most effective compound, GML-11, which incorporates an N-benzyl group, demonstrated anxiolytic action at doses two orders of magnitude lower than other analogues in the series. researchgate.net

For anticancer applications, a library of pyrrolo[1,2-a]pyrazine derivatives with diverse substitution patterns was screened against human lymphoma U937 cells. nih.gov This study showed that a methoxy (B1213986) group at the ortho-position of an aromatic ring substituent (compound 6b) was crucial for inhibiting cell viability, whereas halogens at the same position were ineffective. nih.gov Potency was further enhanced in a derivative with a 2,4-dimethoxyphenyl group (6x), while a 2,5-dimethoxyphenyl moiety (6y) led to a loss of activity, underscoring the critical role of the substituent's orientation. nih.gov

Similarly, in the context of mGluR5 antagonists, 3D-QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazines indicated that electropositive and hydrophilic groups on certain substituents were beneficial for activity, while bulky groups were disfavored. asianpubs.org

Table 1: Effect of Substituents on the Activity of Pyrrolo[1,2-a]pyrazine Derivatives
TargetScaffold/SeriesSubstituent ModificationEffect on ActivityReference Compound (IC₅₀/GI₅₀)
IAP1/XIAPOctahydropyrrolo[1,2-a]pyrazineFused (R)-tetrahydronaphthyl amideEnhanced binding affinity for both cIAP1 and XIAP26b (cIAP1: 2.7 nM, XIAP: 300 nM)
IAP1/XIAPOctahydropyrrolo[1,2-a]pyrazineOptimization for oral absorption (difluorocyclohexyl and ethoxy groups)Potent cellular activityCompound 45 (cIAP1: 1.3 nM, XIAP: 200 nM)
NMT-1Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP)Addition of 9-ethyl-9H-carbazoleMost potent inhibitor in the seriesCompound 24 (IC₅₀: 6 µM)
Anticancer (U937 cells)Pyrrolo[1,2-a]pyrazine2,4-dimethoxyphenyl groupMore potent inhibition than mono-methoxy derivative6x (Potent)
Anticancer (U937 cells)Pyrrolo[1,2-a]pyrazine2,5-dimethoxyphenyl groupIneffective inhibition6y (Inactive)

Molecular Targets and Binding Modes of Pyrrolo[1,2-a]pyrazine Systems

Derivatives based on the pyrrolo[1,2-a]pyrazine scaffold have been developed to interact with a diverse array of biological targets, primarily enzymes and receptors.

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of proteins, a process crucial for the viability of various organisms, including parasites and cancer cells. nih.gov The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as inhibitory towards human NMT-1. nih.govpsu.edu Mechanistic studies revealed that the most potent inhibitor from this class acts as a competitive inhibitor for the peptide-binding site of NMT-1 and a noncompetitive inhibitor for the myristoyl-CoA site. nih.govpsu.edu This dual mechanism suggests that the compound binds to the enzyme in a way that directly blocks the substrate protein from accessing the active site. Computational docking studies support this, showing that the inhibitor binds with excellent complementarity to the peptide-binding pocket of the enzyme. nih.govpsu.edu

Translocator Protein (TSPO): TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is a promising target for neuropsychotropic drugs. researchgate.netdntb.gov.uaresearchgate.net Pyrrolo[1,2-a]pyrazine derivatives, such as N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides, have been designed as TSPO ligands. researchgate.net Molecular docking analyses were used to guide the design of these ligands, which are believed to exert their anxiolytic and antidepressant effects by modulating neurosteroid synthesis through their interaction with TSPO. nih.govresearchgate.net

Inhibitor of Apoptosis (IAP) Proteins: IAP proteins are key regulators of apoptosis, and their antagonists can promote cancer cell death. The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully employed as a bioisostere for proline to mimic the N-terminal AVPI motif of the native IAP inhibitor, Smac (second mitochondria-derived activator of caspase). nih.govacs.org This design was based on the X-ray co-crystal structure of the Smac peptide with the X-chromosome-linked IAP (XIAP). nih.govacs.org Lead optimization of this scaffold yielded compounds with potent inhibitory activity against both cIAP1 and XIAP. acs.orgacs.org X-ray crystallography of a potent antagonist (compound 45) bound to both XIAP and cIAP1 revealed the precise binding mode and the key interactions responsible for its high affinity. epa.gov

Based on a comprehensive review of the available scientific literature, there is limited to no specific information regarding the direct interaction of this compound or its closely related derivatives with nucleic acids such as DNA or RNA. While some distinct heterocyclic systems like pyrrolo[2,1-f] acs.orgresearchgate.netdntb.gov.uatriazines are considered structural analogues of purine (B94841) bases and have been incorporated into nucleosides with antiviral activity against RNA viruses, this does not directly imply a DNA or RNA binding mechanism for the pyrrolo[1,2-a]pyrazine scaffold itself. mdpi.com Research on this scaffold has predominantly focused on its utility as a framework for targeting protein enzymes and receptors.

Elucidation of Specific Molecular Interactions (e.g., Hydrogen Bonding Networks, Hydrophobic Pockets, π-Stacking)

The high affinity and selectivity of pyrrolo[1,2-a]pyrazine derivatives for their biological targets are governed by a combination of specific molecular interactions. X-ray crystallography and molecular docking studies have been instrumental in elucidating these interactions.

For IAP antagonists, the X-ray co-crystal structure of compound 45 bound to the BIR3 domains of XIAP and cIAP1 revealed several key interactions that contribute to its high affinity. epa.gov These structures show how the octahydropyrrolo[1,2-a]pyrazine core correctly positions its appended functional groups to engage with specific residues in the binding pocket. The interactions include a network of hydrogen bonds and extensive van der Waals contacts within hydrophobic pockets of the receptor, which are crucial for mimicking the binding of the endogenous Smac peptide. The analysis also explained the higher affinity for cIAP1 over XIAP, attributing it to subtle differences in the protein-ligand contacts. epa.gov

In the case of NMT-1 inhibitors, computational docking studies have shown that the COPP scaffold fits snugly into the peptide-binding site. nih.govpsu.edu The binding is stabilized by hydrophobic interactions between the cyclohexyl and other lipophilic moieties of the inhibitor and nonpolar residues within the pocket. Potent inhibitors also form specific hydrogen bonds with the protein backbone, further anchoring the ligand in the active site. nih.govmdpi.com

Molecular docking of TSPO ligands has also been used to visualize their binding modes. researchgate.netresearchgate.net These studies show that the aromatic rings of the ligands often engage in hydrophobic and π-stacking interactions with aromatic residues like tyrosine and phenylalanine in the TSPO binding site, while the carboxamide group can act as a hydrogen bond donor and acceptor. researchgate.net

Biosynthetic Investigations of Pyrrolo 1,2 a Pyrazine Natural Products

Identification of Natural Sources and Bioproducers (e.g., Fungi, Plants, Marine Organisms, Microbes)

Pyrrolo[1,2-a]pyrazine (B1600676) derivatives have been isolated from a diverse array of natural sources, particularly from microbial communities. These compounds are not commonly found in plants. Marine environments have proven to be a rich source of microorganisms that produce these alkaloids. For instance, the bacterium Bacillus tequilensis MSI45, isolated from a marine sponge, has been identified as a producer of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. rsc.org Similarly, a Streptomyces species isolated from mangrove soil has been shown to produce related compounds. rsc.org

Fungi are also significant producers of pyrrolo[1,2-a]pyrazine natural products. A notable example is the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- from the fungus Sclerotium bataticola, a plant pathogen. ekb.eg Furthermore, endophytic actinomycetes, such as Nocardiopsis sp., which live within plant tissues, have been identified as producers of these compounds. The diverse microbial origins of these molecules highlight the widespread distribution of the biosynthetic pathways responsible for their formation in both marine and terrestrial ecosystems.

Table 1: Natural Sources of Pyrrolo[1,2-a]pyrazine Derivatives

Natural SourceProducing OrganismCompound Class
Marine SpongeBacillus tequilensisPyrrolo[1,2-a]pyrazine-1,4-dione
Mangrove SoilStreptomyces sp.Pyrrolo[1,2-a]pyrazine-1,4-dione
Potato RhizosphereBacillus cereusPyrrolo[1,2-a]pyrazine-1,4-dione
Plant PathogenSclerotium bataticolaPyrrolo[1,2-a]pyrazine-1,4-dione
Endophytic ActinomyceteNocardiopsis sp.Pyrrolo[1,2-a]pyrazine-1,4-dione

Proposed Biosynthetic Pathways for the Pyrrolo[1,2-a]pyrazine Core Formation

The biosynthesis of the pyrrolo[1,2-a]pyrazine core is believed to originate from amino acid precursors. Specifically, the formation of the related pyrrolo[1,2-a]pyrazine-1,4-diones, which are classified as diketopiperazines (DKPs), is proposed to occur through the condensation of two amino acids. This cyclization is a key step in the formation of the core heterocyclic system.

One of the amino acid precursors is typically L-proline, which provides the pyrrolidine (B122466) ring of the final structure. The second amino acid can vary, contributing to the structural diversity of the resulting natural products. The proposed pathway involves the formation of a dipeptide intermediate, followed by an intramolecular cyclization to yield the bicyclic DKP scaffold. For the specific compound (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, the biosynthesis would likely proceed through a DKP intermediate, which is then subject to further enzymatic modifications, including reduction of the dione (B5365651) carbonyls and methoxylation.

Enzymatic Mechanisms and Key Biotransformations in Natural Product Biosynthesis

The enzymatic machinery responsible for the biosynthesis of the pyrrolo[1,2-a]pyrazine core involves several key enzyme families. The initial cyclization of two amino acid precursors to form the diketopiperazine scaffold is catalyzed by either cyclodipeptide synthases (CDPSs) or nonribosomal peptide synthetases (NRPSs).

CDPSs are tRNA-dependent enzymes that utilize aminoacyl-tRNAs as substrates for the formation of the cyclic dipeptide. In contrast, NRPSs are large, multidomain enzymes that activate and tether amino acids before catalyzing their condensation and cyclization.

Following the formation of the core DKP structure, a variety of "tailoring" enzymes are responsible for the subsequent chemical modifications that lead to the final natural product. These enzymes can include:

Cytochrome P450 monooxygenases: These enzymes are often involved in hydroxylation reactions at specific positions on the DKP scaffold.

Methyltransferases: These enzymes, typically using S-adenosyl methionine (SAM) as a methyl donor, can introduce methyl groups at various positions, including the methoxy (B1213986) group in this compound.

Oxidoreductases: These enzymes can catalyze a range of oxidation and reduction reactions. For the formation of the fully saturated octahydropyrrolo[1,2-a]pyrazine (B1198759) core from a DKP precursor, reductases would be essential for the reduction of the two amide carbonyl groups.

Biomimetic Synthesis Inspired by Biosynthetic Hypotheses and Intermediates

The proposed biosynthetic pathways for pyrrolo[1,2-a]pyrazine natural products have inspired biomimetic synthetic strategies. These approaches aim to mimic the key bond-forming reactions that are thought to occur in nature. A central theme in the biomimetic synthesis of pyrazine-containing alkaloids is the dimerization and cyclization of amino acid-derived precursors.

For instance, the dimerization of α-amino aldehydes, which can be derived from the reduction of α-amino acids, has been explored as a route to 2,5-disubstituted pyrazines. This strategy reflects the proposed biosynthetic pathway where two amino acid units condense.

In the context of the pyrrolo[1,2-a]pyrazine core, a biomimetic approach would likely involve the synthesis of a dipeptide precursor containing proline and a second amino acid. Subsequent intramolecular cyclization, potentially under conditions that mimic enzymatic catalysis, would then yield the desired bicyclic scaffold. The choice of protecting groups and cyclization conditions is critical to achieve the desired stereochemistry and yield. This bio-inspired approach not only provides a route to the natural products themselves but also allows for the synthesis of analogs for structure-activity relationship studies.

Future Directions and Emerging Research Avenues in 7r,8as 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Strategies for Complex Architectures

The advancement of novel and sustainable synthetic methodologies is paramount for the construction of complex molecular architectures like (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine. Future research in this area is anticipated to focus on several key aspects. A significant push towards the development of atom-economical and environmentally benign synthetic routes is expected. This includes the broader application of multicomponent reactions, such as the Ugi and Kabachnik-Fields reactions, which allow for the construction of highly functionalized pyrazine (B50134) cores in a single step. rsc.org Furthermore, the use of enzymatic and biocatalytic approaches, such as those employing Lipozyme® TL IM, presents a greener alternative to traditional chemical synthesis for producing pyrazinamide (B1679903) derivatives. nih.gov

Palladium-catalyzed cyclization reactions have already shown utility in the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. mdpi.com Future efforts will likely concentrate on refining these methods to achieve higher yields and greater stereoselectivity, which is crucial for the synthesis of specific stereoisomers like this compound. The exploration of other transition metal catalysts, such as gold(I) for regioselective annulation, will also be a key area of investigation. acs.orgacs.org Additionally, the development of novel synthetic strategies that allow for the late-stage functionalization of the pyrrolo[1,2-a]pyrazine core will be instrumental in creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Exploration of Uncharted Molecular Targets and Advanced Biological Mechanisms

While the broader class of pyrrolo[1,2-a]pyrazines has been investigated for various biological activities, including antimicrobial, antifungal, and antiviral properties, the full therapeutic potential of this compound remains largely untapped. researchgate.netresearchgate.net Future research should aim to explore uncharted molecular targets and elucidate the advanced biological mechanisms of action for this specific compound and its derivatives. High-throughput screening of this compound against a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could uncover novel therapeutic applications.

A particularly promising area of investigation is the potential of pyrrolo[1,2-a]pyrazine derivatives as kinase inhibitors. nih.gov Given the role of kinases in various diseases, including cancer and inflammatory disorders, exploring the inhibitory activity of this compound against different kinase families could lead to the development of novel targeted therapies. nih.gov Furthermore, the known activity of some pyrrolo[1,2-a]pyrazines as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists suggests a potential role in treating neurological and psychiatric disorders. asianpubs.org Advanced biological techniques, such as chemoproteomics and transcriptomics, will be crucial in identifying the direct molecular targets and understanding the downstream signaling pathways affected by this compound.

Integration of Advanced Computational and AI-Driven Design in Pyrrolo[1,2-a]pyrazine Scaffold Optimization

The integration of advanced computational and artificial intelligence (AI)-driven design methodologies is set to revolutionize the optimization of the pyrrolo[1,2-a]pyrazine scaffold. In silico modeling approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA), have already been successfully applied to understand the structural requirements for the activity of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. asianpubs.org These methods can be leveraged to predict the biological activity of novel this compound derivatives and guide their rational design.

Innovative Applications in Chemical Biology, Materials Science, and Catalysis

The unique structural and electronic properties of the pyrrolo[1,2-a]pyrazine core open up exciting opportunities for innovative applications beyond medicinal chemistry, in fields such as chemical biology, materials science, and catalysis. In chemical biology, fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes in living cells. The inherent fluorescence of some benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, with their deep blue emission, suggests their potential for bioimaging applications. nih.gov

In materials science, the pyrrolo[1,2-a]pyrazine scaffold could be incorporated into organic light-emitting diodes (OLEDs) due to the unique optical properties of some of its derivatives. nih.gov The development of modular synthetic strategies for dipyrrolopyrazines with high quantum yields and remarkable stability further supports their potential in optoelectronic applications. rsc.org In the realm of catalysis, the nitrogen-rich pyrrolo[1,2-a]pyrazine core could serve as a scaffold for the design of novel organocatalysts or as ligands for transition metal catalysts.

Challenges and Opportunities in Derivatization and Functionalization for Enhanced Molecular Precision

While the pyrrolo[1,2-a]pyrazine scaffold offers a versatile platform for drug discovery and other applications, challenges remain in its derivatization and functionalization to achieve enhanced molecular precision. A key challenge is the regioselective functionalization of the pyrrole (B145914) and pyrazine rings. Developing synthetic methods that allow for precise control over the position of substitution is crucial for systematic SAR studies. The stereoselective synthesis of octahydropyrrolo[1,2-a]pyrazine (B1198759) derivatives with multiple chiral centers also presents a significant hurdle.

Despite these challenges, there are numerous opportunities for innovation. The development of novel synthetic methodologies, such as those catalyzed by sulfamic acid or employing multicomponent reactions, provides new avenues for accessing diverse and highly functionalized pyrrolo[1,2-a]pyrazine derivatives. rsc.orgresearchgate.net The ability to construct chemical libraries with distinctive substitution patterns will be instrumental in expanding the chemical space of this scaffold and uncovering new biological activities. nih.gov Furthermore, the multi-functionalization of the pyrazine unit opens up possibilities for creating compounds with tailored properties for specific applications. rsc.org

Q & A

Q. What safety precautions should be taken when handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS guidelines and safety data sheets (SDS) for pyrrolopyrazine analogs. Key precautions include:
  • Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Storage : Store in airtight containers at room temperature, away from ignition sources (P210) .

Q. Which spectroscopic methods are most effective for characterizing its structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and confirm methoxy group placement (e.g., δ ~3.3 ppm for OCH₃) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .
  • Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios (e.g., C: 61.65% vs. 61.78% observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts, HRMS) require:
  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Computational Refinement : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify errors in experimental assignments .
  • Case Study : A 0.13% deviation in HRMS ([M+H]⁺: 254.1042 vs. 254.1039) was resolved by repeating the experiment under anhydrous conditions .

Q. What strategies ensure enantiomeric purity during synthesis, given its stereochemistry?

  • Methodological Answer :
  • Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization steps .
  • Chiral HPLC : Analyze purity with a Chiralpak® column (e.g., 90:10 hexane/isopropanol mobile phase) .
  • Optical Rotation : Compare [α]D values with literature data for (7R,8aS) configuration .

Q. How should researchers design experiments to study structure-activity relationships (SAR) of its derivatives?

  • Methodological Answer :
  • Position-Specific Functionalization : Modify the methoxy group (position 7) or pyrrolidine nitrogen to assess bioactivity changes .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Correlation : Use multivariate analysis to link substituent electronic effects (Hammett σ) with activity trends .
  • Example SAR Table :
DerivativeR-GroupIC₅₀ (nM)LogP
ParentOCH₃1201.2
Analog ACl451.8
Analog BCF₃252.1

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Reactant of Route 1
(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine
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(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

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